molecular formula C6H8N2O B1291847 3-Amino-5-methylpyridin-2(1H)-one CAS No. 52334-51-7

3-Amino-5-methylpyridin-2(1H)-one

Cat. No.: B1291847
CAS No.: 52334-51-7
M. Wt: 124.14 g/mol
InChI Key: LLMWKBGTHYWHGU-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of this compound in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that this compound might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

Similar compounds have shown protein kinase inhibitory action , suggesting that this compound might have similar effects. More research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-Amino-5-methylpyridine, the compound can be synthesized by introducing an oxygen atom at the 2-position through oxidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-Amino-5-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 3-Amino-4-methylpyridine
  • 3-Amino-6-methylpyridine

Uniqueness

3-Amino-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMWKBGTHYWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628117
Record name 3-Amino-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-51-7
Record name 3-Amino-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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